molecular formula C21H25FN2O6S2 B3410665 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-03-1

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3410665
CAS No.: 898425-03-1
M. Wt: 484.6 g/mol
InChI Key: KKGBDFRGQIEHFE-UHFFFAOYSA-N
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Description

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a high-quality chemical reagent designed for research and development purposes. This compound features a complex 1-oxa-4,8-diazaspiro[4.5]decane core scaffold, a structure of significant interest in medicinal chemistry for its potential to interact with biological systems. The molecule is functionalized with dual sulfonamide groups, a characteristic found in various pharmacologically active compounds. Sulfonamide-containing molecules are widely investigated for their diverse biological activities, including serving as carbonic anhydrase inhibitors and being explored in anticancer agent development . The incorporation of a 1-oxa-4,8-diazaspiro[4.5]decane system places this compound within a class of structures being actively studied for their antitumor properties, with some analogs demonstrating potent antiproliferative effects against cancer cell lines . Researchers may utilize this compound as a key intermediate or building block (synthon) in the synthesis of more complex molecules for biological screening, or as a reference standard in analytical studies. The presence of specific substituents, such as the 5-fluoro-2-methoxyphenyl and tosyl groups, makes it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O6S2/c1-16-3-6-18(7-4-16)31(25,26)24-13-14-30-21(24)9-11-23(12-10-21)32(27,28)20-15-17(22)5-8-19(20)29-2/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGBDFRGQIEHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and an epoxide.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.

    Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Tosylation: The tosyl group is added using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The following compounds share structural similarities with the target molecule:

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C₁₅H₂₂N₂O₆S₂ .
  • Substituents :
    • Position 4: 4-Methoxyphenyl sulfonyl (electron-donating methoxy group).
    • Position 8: Methylsulfonyl (simpler alkyl sulfonyl group).
  • The 4-methoxyphenyl group in this analog lacks fluorine, reducing its lipophilicity compared to the target .
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Substituents :
    • Position 4: 4-Methoxyphenyl sulfonyl.
    • Position 8: 4-Fluoro-3-methylphenyl sulfonyl.
  • Key Differences: The fluorine in this analog is at the para position of the phenyl ring, differing from the target’s 5-fluoro substitution.
8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane
  • Core Modification: Replaces the sulfonyl groups with a morpholinopyrimidinyl moiety.
  • Functional Impact : The morpholine group enhances solubility due to its polar nature, while the pyrimidine ring introduces hydrogen-bonding capabilities. This contrasts with the target’s sulfonyl groups, which prioritize electrophilic interactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~500 (estimated) ~3.5 <0.1 (low)
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-... 390.47 ~2.1 ~1.2 (moderate)
8-(6-Morpholinopyrimidin-4-yl)-... ~350 ~1.8 ~5.0 (high)

Key Observations :

  • The target’s higher molecular weight and fluorine/methoxy substituents result in lower solubility but greater membrane permeability compared to methylsulfonyl or morpholine-containing analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:

  • Spirocyclization : Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization under anhydrous conditions to prevent hydrolysis .
  • Sulfonylation : Sequential introduction of the 5-fluoro-2-methoxyphenylsulfonyl and tosyl groups using sulfonyl chlorides in dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (e.g., silica gel, DCM/MeOH 9:1) and recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and substituent positions. Key signals include aromatic protons (~6.8–7.2 ppm) and sulfonyl group shifts (~3.3 ppm for methoxy) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 489.6 [M+H]⁺) to confirm molecular weight .
  • Elemental Analysis : Validate C, H, N, S content (e.g., deviations <0.4% from theoretical values) .

Q. What are the recommended storage and handling protocols?

  • Methodological Answer :

  • Storage : –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid dust formation due to potential respiratory irritation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?

  • Methodological Answer :

  • Comparative Assays : Test analogs in receptor-binding assays (e.g., 5-HT1A or M1 muscarinic receptors) using radioligand displacement. Fluorine enhances electronegativity, increasing receptor affinity, while methoxy groups improve solubility .
  • SAR Analysis : Tabulate IC₅₀ values for analogs (example):
Substituent5-HT1A IC₅₀ (nM)LogP
5-Fluoro-2-methoxy12 ± 1.52.8
4-Nitro45 ± 3.23.1
Unsubstituted phenyl120 ± 8.72.5
  • Computational Modeling : Dock modified structures into receptor active sites (e.g., using AutoDock Vina) to predict binding modes .

Q. How can contradictory data on synthetic yields (e.g., 67% vs. 82%) be resolved?

  • Methodological Answer :

  • Parameter Optimization : Screen reaction conditions (temperature, solvent polarity) using design of experiments (DoE). For example, replacing dichloromethane with THF increases yields by stabilizing intermediates .
  • Catalyst Screening : Test bases (e.g., DBU vs. triethylamine) to improve sulfonylation efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and adjust stoichiometry .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions via in-situ IR to track sulfonyl chloride consumption. Pseudo-first-order kinetics suggest rate-limiting attack by the spirocyclic amine .
  • Isotope Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways under acidic conditions .
  • DFT Calculations : Model transition states to explain regioselectivity (e.g., preferential sulfonylation at N8 due to lower activation energy) .

Q. How can bioactivity be validated in disease models?

  • Methodological Answer :

  • In Vitro Assays : Test against primary neurons for neuroprotective effects (e.g., NMDA-induced excitotoxicity) using MTT assays .
  • In Vivo Models : Administer to rodent seizure models (e.g., maximal electroshock) at 10–50 mg/kg. Monitor anticonvulsant activity and compare to reference drugs (e.g., valproate) .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/oral dosing. Optimize formulations (e.g., PEGylation) to enhance bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition (e.g., IC₅₀ varies across studies)?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and internal controls (e.g., staurosporine for PKC inhibition) .
  • Source Validation : Compare compound purity (HPLC vs. suppliers) and exclude batches with <95% purity .
  • Meta-Analysis : Pool data from multiple studies (e.g., fixed-effects model) to identify outliers and adjust for confounding variables (e.g., cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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